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N-(4-Chlorophenyl)-2-methyl-5-nitro-1H-imidazole-1-carboxamide
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Overview
Description
N-(4-Chlorophenyl)-2-methyl-5-nitro-1H-imidazole-1-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group, a nitro group, and a carboxamide group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-methyl-5-nitro-1H-imidazole-1-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through electrophilic aromatic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2-methyl-5-nitro-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-2-methyl-5-nitro-1H-imidazole-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-methyl-5-nitro-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-methyl-5-nitro-1H-imidazole-1-carboxamide can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)-1,2-phenylenediamine: An intermediate for Clofazimine with antitubercular properties.
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: A compound with potential therapeutic applications.
N-(4-Chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide: A compound involved in glycolysis and gluconeogenesis.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
CAS No. |
56023-10-0 |
---|---|
Molecular Formula |
C11H9ClN4O3 |
Molecular Weight |
280.67 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-methyl-5-nitroimidazole-1-carboxamide |
InChI |
InChI=1S/C11H9ClN4O3/c1-7-13-6-10(16(18)19)15(7)11(17)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,14,17) |
InChI Key |
DZQDTYIRKKBAAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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